molecular formula C16H31NO3 B554907 N-Myristoylglycine CAS No. 14246-55-0

N-Myristoylglycine

Cat. No. B554907
CAS RN: 14246-55-0
M. Wt: 285.42 g/mol
InChI Key: DYUGTPXLDJQBRB-UHFFFAOYSA-N
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Description

N-Myristoylglycine is a derivative of glycine . It undergoes a process called N-myristoylation, which is a cotranslational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme N-myristoyltransferase catalyzes this process .


Synthesis Analysis

The synthesis of N-Myristoylglycine involves the enzyme N-myristoyltransferase, which catalyzes the myristoylation process . This process is cotranslational and specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins .


Molecular Structure Analysis

N-Myristoylglycine is a product of N-myristoylation, a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .


Chemical Reactions Analysis

The addition of the myristoyl group proceeds via a nucleophilic addition-elimination reaction . First, myristoyl coenzyme A (CoA) is positioned in its binding pocket of NMT so that the carbonyl faces two amino acid residues, phenylalanine 170 and leucine 171 .


Physical And Chemical Properties Analysis

N-Myristoylglycine is a lipidic modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue . Myristic acid is a 14-carbon saturated fatty acid (14:0) with the systematic name of n-tetradecanoic acid .

Scientific Research Applications

  • Identification of N-Myristoylated Proteins : N-Myristoyl transferases, requiring a free N-terminal glycine, are essential in identifying N-myristoylated proteins. N-Myristoylglycine is released upon mild acid hydrolysis of myristoylated peptides and proteins. This discovery facilitates the identification of N-terminal myristate in purified proteins, as demonstrated with the alpha-subunit of the GTP-binding protein G0 (Goddard & Felsted, 1988).

  • Detection of N-Terminal Myristoylation : A method using gas chromatography/mass spectrometry for detecting N-terminal myristoylation of proteins has been developed. Myristoylglycine, derivatized as its trimethylsily (TMS) ester, showed specific ion markers, aiding in the detection of myristoylation and other acyl substituents in proteins (Mcilhinney & Harvey, 1995).

  • Structural and Organizational Insights : The molecular structure and thermotropic phase behavior of N-acylglycine alkyl esters, including N-myristoylglycine, have been characterized. Differential scanning calorimetry revealed the dependence of transition enthalpy and entropy on the N-acyl and ester alkyl chain length, providing insights into the supramolecular organization of these molecules (Reddy & Swamy, 2017).

  • Enzyme-Linked Immunosorbent Assay for NMT Activity : An ELISA system has been developed to measure the activity of myristoyl-coenzyme A:protein N-myristoyltransferase (NMT). This system uses anti-N-myristoylglycine monoclonal antibody for detection, proving useful for enzyme kinetics studies and potentially for assessing the inhibitory activity of certain compounds (Takamune et al., 2002).

  • Role in Immune Function : Protein N-myristoylation plays a crucial role in various biological processes, particularly in immune function. Myristoylation is essential for initiating many immune cell signaling cascades, influencing myelopoiesis, innate immune response, lymphopoiesis, and the formation of the immunological synapse (Udenwobele et al., 2017).

  • Biosynthesis of Fatty Acid Amides : N-Myristoylglycine serves as a substrate for peptidylglycine alpha-amidating enzyme, potentially contributing to the biosynthesis of fatty acid amides. This discovery hints at a new role for enzymes in the production of these amides, which have hormone-like functions in mammals (Merkler et al., 1996).

Safety And Hazards

According to the safety data sheet, N-Myristoylglycine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .

Future Directions

The field of myristoylation has led to the understanding of the significance of protein myristoylation in regulating cellular signaling pathways in several biological processes . Future research could further investigate into the dynamics of myristoylation-dependent immune regulation .

properties

IUPAC Name

2-(tetradecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGTPXLDJQBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162047
Record name N-Myristoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myristoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Myristoylglycine

CAS RN

14246-55-0
Record name N-Myristoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14246-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Myristoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MYRISTOYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
DJ Merkler, KA Merkler, W Stern… - Archives of biochemistry …, 1996 - academia.edu
… We show that N-myristoylglycine is a substrate for peptidylglycine a-amidating enzyme with a (V/K)app that is 55 { 4% of the value measured for D-Tyr-Val-Gly. NFatty acylglycines are …
Number of citations: 81 www.academia.edu
BJ Wilcox, KJ Ritenour-Rodgers, AS Asser… - Biochemistry, 1999 - ACS Publications
… ( 20) first reported that recombinant rat α-AE catalyzed the amidation of N-myristoylglycine to myristamide. As presented in Tables 1 and 2, we have found that α-AE will amidate a …
Number of citations: 70 pubs.acs.org
RL Anderson, DJ Merkler - Journal of biology and nature, 2017 - ncbi.nlm.nih.gov
… , NMT cannot catalyze the production of N-myristoylglycine [61]. However, an … N-myristoylglycine from a myristoylated protein. Because of the potential to generate N-myristoylglycine …
Number of citations: 11 www.ncbi.nlm.nih.gov
KA Merkler, LE Baumgart… - Eicosanoids and Other …, 2013 - books.google.com
… We have recently demonstrated that PAM will cleave N-myristoylglycine to myristamide”. We further proposed that the fatty acid primary amides are produced in mammals by the …
Number of citations: 0 books.google.com
ST Reddy, MJ Swamy - Chemistry and physics of lipids, 2017 - Elsevier
… The structure of N-myristoylglycine myristyl ester (NMGME), solved by single-crystal X-ray … moiety in NMGME is identical to that in N-myristoylglycine. The molecules are packed in layers …
Number of citations: 7 www.sciencedirect.com
C Guijas, A To, JR Montenegro-Burke… - Metabolites, 2022 - mdpi.com
Worldwide, obesity rates have doubled since the 1980s and in the USA alone, almost 40% of adults are obese, which is closely associated with a myriad of metabolic diseases such as …
Number of citations: 1 www.mdpi.com
C Goddard, RL Felsted - Biochemical Journal, 1988 - portlandpress.com
… versus pmol equivalents of N-myristoylglycine following derivatization … N-myristoylglycine (linear correlation coefficient = 0.995). The detection limits for the analysis of N-myristoylglycine …
Number of citations: 16 portlandpress.com
RAJ McIlhinney - Protein Targeting Protocols, 1998 - Springer
The covalent modification of cell proteins by the attachment of myristic acid, a 14 carbon saturated fatty acid, to their N-terminal amino acid is now recognized to be a widespread …
Number of citations: 29 link.springer.com
C GODDARD, A AQUINO, RI GLAZER… - European journal of …, 1989 - Wiley Online Library
… The p-nitrobenzyl group provides the N-myristoylglycine … resulting from the azlactone Nmyristoylglycine standard. Under … subsequently identifying the N-myristoylglycine linkage, we …
Number of citations: 13 febs.onlinelibrary.wiley.com
N Takamune, H Hamada, H Sugawara, S Misumi… - Analytical …, 2002 - Elsevier
… (ELISA) is used, in which anti-N-myristoylglycine (anti-N-Myr–Gly) monoclonal antibody is utilized for the detection of the N-myristoylglycine moiety of the product of NMT catalysis. …
Number of citations: 10 www.sciencedirect.com

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